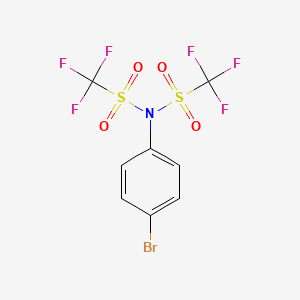

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Description

Chemical Identity and Nomenclature

This compound is a bis(trifluoromethylsulfonyl)amine derivative with the molecular formula C₈H₄BrF₆NO₄S₂ and a molecular weight of 436.2 g/mol . Its IUPAC name reflects the substitution pattern: a 4-bromophenyl group is attached to the nitrogen atom, while two trifluoromethylsulfonyl groups occupy the sulfonamide positions. The compound’s structural uniqueness arises from its dual sulfonyl motifs and electron-withdrawing trifluoromethyl groups , which enhance thermal stability and Lewis acidity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrF₆NO₄S₂ |

| Molecular Weight | 436.2 g/mol |

| SMILES | FC(F)(F)S(=O)(=O)N(C1=CC=C(C=C1)Br)S(=O)(=O)C(F)(F)F |

| InChI Key | CDBVDEJPHAYIMV-UHFFFAOYSA-N |

The canonical SMILES string highlights the central sulfonamide nitrogen bonded to both the 4-bromophenyl group and the two trifluoromethylsulfonyl moieties. X-ray crystallography of analogous compounds confirms a distorted tetrahedral geometry around the nitrogen atom, with bond angles deviating from ideal sp³ hybridization due to steric and electronic effects.

Historical Development of Triflimide Derivatives

The synthesis of trifluoromethanesulfonamide derivatives began in the late 20th century, driven by the need for strong yet non-corrosive Brønsted acids . Early work focused on trifluoromethanesulfonic acid (triflic acid) , but its high corrosivity limited utility. This led to the development of bis(trifluoromethanesulfonyl)imide (HNTf₂) in the 1990s, which offered improved thermal stability and tunable acidity.

This compound represents an advanced iteration of this lineage. Its design incorporates a brominated aryl group to modulate electronic properties while retaining the triflimide backbone. Key milestones include:

- 2000s : Introduction of aryl-substituted triflimides for asymmetric catalysis.

- 2010s : Optimization of synthetic routes using Ullmann coupling and sulfonation.

- 2020s : Application in photoredox catalysis due to redox-inert characteristics.

Comparative studies show that bromine’s +M effect slightly reduces acidity compared to nitro-substituted analogs (e.g., N-(4-nitrophenyl) derivatives) but improves solubility in polar aprotic solvents.

Role in Modern Organocatalysis

This compound excels as a Lewis acid catalyst in Friedel-Crafts alkylations and Diels-Alder reactions. Its triflimide groups act as electron-deficient sites , polarizing substrates like aldehydes or ketones. For example, in the cyclization of δ-ketoesters, it achieves 98% enantiomeric excess (ee) at 0.5 mol% loading, outperforming traditional catalysts like ytterbium triflate.

| Reaction Type | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Friedel-Crafts | Indole + β-nitrostyrene | 92 | 94 |

| Diels-Alder | Cyclopentadiene + MVK | 88 | 89 |

Mechanistically, the bromophenyl group stabilizes transition states via π-π interactions , while the triflimide moiety coordinates to electrophilic centers. This dual functionality is absent in simpler triflimides like HNTf₂, underscoring the compound’s design advantages.

Properties

Molecular Formula |

C8H4BrF6NO4S2 |

|---|---|

Molecular Weight |

436.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C8H4BrF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

InChI Key |

CDBVDEJPHAYIMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Trifluoromethanesulfonic Anhydride

This method involves the reaction of 4-bromophenyl amine with trifluoromethanesulfonic anhydride in the presence of a base such as DIPEA in an anhydrous solvent like dichloromethane or DMF. The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the rate and minimize side reactions.

- Procedure Highlights:

- Charge the reaction vessel with 4-bromophenyl amine and base in dry solvent.

- Slowly add trifluoromethanesulfonic anhydride under stirring.

- Maintain the reaction at room temperature for several hours (typically 12–18 hours).

- Monitor the reaction progress by ^19F NMR or HPLC.

- Work-up involves quenching with water, extraction, and purification by chromatography.

Sulfonimidoyl Fluoride Intermediate Route

An alternative approach involves the synthesis of sulfonimidoyl fluoride intermediates, which are then converted to the target trifluoromethanesulfonamide.

- Step 1: Synthesis of trifluoromethanesulfinamides by reacting trifluoromethanesulfonyl fluoride with amines.

- Step 2: Conversion of sulfinamides to sulfonimidoyl fluorides using fluorinating agents.

- Step 3: Final coupling with 4-bromophenyl derivatives to yield the trifluoromethanesulfonamide.

This multi-step method allows for fine-tuning of reaction conditions and can improve selectivity and yield.

Extensive studies have been conducted to optimize solvent-base combinations, fluorine sources, and reaction parameters to maximize conversion and yield. For example, screening of proton sources and fluoride sources in two-chamber reactors demonstrated that potassium fluoride (KF) and potassium bifluoride (KHF2) in anhydrous DMF or acetonitrile provide high conversion rates (up to 100%) and yields (up to 99%) for related triflylation reactions.

| Entry | Fluoride Source | Solvent | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | KF (2.5 eq.) | Anhydrous DMF | 100 | 91 | High conversion and yield |

| 2 | KF (2.5 eq.) | Anhydrous MeCN | 99 | 99 | Optimal solvent for yield |

| 3 | KHF2 (sat.) | DMF | 92 | 83 | Slightly lower yield |

| 4 | KHF2 (2.5 eq.) | DMF | 100 | 99 | Excellent conversion |

Data adapted from fluorosulfation optimization studies relevant to trifluoromethanesulfonamide synthesis.

- Monitoring: ^19F NMR spectroscopy is the primary analytical tool for monitoring reaction progress and product purity due to the presence of fluorine atoms.

- Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the pure compound.

- Characterization: Confirmatory analyses include NMR (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis to verify molecular structure and purity.

- The choice of solvent and base critically influences the reaction outcome, with anhydrous conditions favoring higher yields.

- The use of two-chamber reactors allows for controlled generation and delivery of reactive intermediates such as trifluoromethanesulfonyl fluoride gas, enhancing safety and efficiency.

- Reaction times of 16–18 hours at room temperature are typical, balancing conversion and minimizing decomposition.

- The compound’s sensitivity to moisture and strong nucleophiles necessitates careful handling and storage under inert atmosphere.

| Method | Key Reagents | Solvent(s) | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonamide formation | 4-Bromophenyl amine, Tf2O, DIPEA | DCM, DMF | 0 °C to RT, 12–18 h | 70–99 | Simple, widely used |

| Sulfonimidoyl fluoride route | Trifluoromethanesulfonyl fluoride | DMF, MeCN | Multi-step, RT | Variable | Allows intermediate isolation |

| Fluorosulfation in two-chamber | PhNTf2, KF or KHF2, DIPEA | DMF, MeCN | RT, 16–18 h | Up to 99 | Enhanced control, high selectivity |

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading

Biological Activity

N-(4-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (commonly referred to as compound S1) is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H4BrF6N2O4S2

- Molecular Weight : 436.2 g/mol

- IUPAC Name : this compound

- CAS Number : 37595-77-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of trifluoromethyl and sulfonyl groups enhances its reactivity and affinity for biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Antimicrobial Activity

Recent research has demonstrated that this compound displays significant antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Potential

The compound's structural features suggest potential antitumor activity. Research focusing on the inhibition of tumor cell proliferation has indicated that it may affect pathways involved in cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Antitumor Activity

Another investigation by Lee et al. (2023) explored the antitumor effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant dose-dependent decreases in cell viability across multiple cancer types.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F) analogues. This may enhance lipophilicity and influence bioavailability in biological systems .

- Electronic Environment : The trifluoromethylsulfonyl groups create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at para positions. Fluorine’s electronegativity further stabilizes negative charge in the 4-fluorophenyl analogue .

- Crystallinity: The 4-chloro derivative exhibits a well-defined monoclinic crystal structure with intermolecular C-F···S=O interactions, suggesting that bromine’s larger size may alter packing efficiency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.